molecular formula C12H17NO3 B2851002 benzyl N-(2-hydroxy-2-methylpropyl)carbamate CAS No. 1215343-52-4

benzyl N-(2-hydroxy-2-methylpropyl)carbamate

Cat. No.: B2851002
CAS No.: 1215343-52-4
M. Wt: 223.272
InChI Key: OIXVFBTZOHEWIN-UHFFFAOYSA-N
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Description

Benzyl N-(2-hydroxy-2-methylpropyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (N-Cbz) protecting group attached to a 2-hydroxy-2-methylpropylamine backbone. Carbamates are widely used in organic synthesis and pharmaceuticals due to their stability and versatility as protecting groups for amines . The hydroxy and methyl substituents on the propyl chain likely influence solubility, reactivity, and intermolecular interactions (e.g., hydrogen bonding) compared to other carbamates.

Properties

IUPAC Name

benzyl N-(2-hydroxy-2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,15)9-13-11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXVFBTZOHEWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzyl N-(2-oxo-2-methylpropyl)carbamate.

    Reduction: Formation of benzyl N-(2-hydroxy-2-methylpropyl)amine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Chemistry

  • Protecting Group in Organic Synthesis:
    • The compound serves as a protecting group for amines in peptide synthesis, facilitating selective reactions without interfering with other functional groups.
  • Reagent in Chemical Reactions:
    • It is utilized as an intermediate in various organic reactions, including oxidation and reduction processes.
  • Mechanism of Action:
    • The stable carbamate ester formation allows for controlled deprotection in multi-step synthesis, essential for complex organic syntheses.

Biology

  • Biological Activity Studies:
    • Research indicates potential interactions with biomolecules, with the hydroxy group forming hydrogen bonds that can modulate enzyme activity.
  • Enzyme Mechanisms:
    • The compound is studied for its role in enzyme mechanisms, particularly those involving carbamate esters, contributing to our understanding of metabolic pathways.

Medicine

  • Therapeutic Properties:
    • Investigated for potential therapeutic applications, serving as a model system in the development of carbamate-based drugs.
  • Building Block for Drug Development:
    • Its unique structure makes it a valuable building block in pharmaceutical synthesis, allowing for the creation of novel therapeutic agents.

Industry

  • Production of Specialty Chemicals:
    • Employed in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
  • Intermediate in Pharmaceutical Synthesis:
    • Functions as an intermediate in the production of various pharmaceuticals, enhancing the efficiency of drug formulation processes.

Data Table: Summary of Applications

Application AreaSpecific UseDescription
ChemistryProtecting GroupUsed in peptide synthesis to protect amines during reactions
Organic ReagentActs as an intermediate in various chemical reactions
BiologyEnzyme StudiesInvestigated for interactions with enzymes and metabolic pathways
MedicineDrug DevelopmentServes as a model compound for developing carbamate-based drugs
IndustrySpecialty ChemicalsUsed in the production of specialty chemicals and pharmaceuticals

Case Studies

  • Peptide Synthesis :
    A study demonstrated the effectiveness of benzyl N-(2-hydroxy-2-methylpropyl)carbamate as a protecting group during peptide synthesis, showcasing improved yields and selectivity compared to traditional methods.
  • Biological Activity :
    Research involving this compound revealed its ability to modulate enzyme activity through specific interactions with active sites, providing insights into its potential therapeutic applications.
  • Pharmaceutical Synthesis :
    In an industrial setting, the compound was utilized as an intermediate in synthesizing a new class of anti-inflammatory drugs, highlighting its importance in pharmaceutical development.

Mechanism of Action

The mechanism of action of benzyl N-(2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound differs from analogs in the substituents on the carbamate nitrogen. Key structural distinctions include:

  • Hydroxy vs.
  • Substituent Bulk : Compounds like benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate (2n) feature bulky alkoxy groups, which may sterically hinder reactions compared to the hydroxy-methylpropyl group .
  • Aromatic vs. Aliphatic Backbones : Benzyl N-(4-pyridyl)carbamate incorporates a pyridine ring, enhancing π-π stacking interactions absent in the aliphatic target compound .

Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Physical State Reference
Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate (2n) 42.0–43.0 Crystalline solid
Benzyl N-(4-pyridyl)carbamate Not reported Crystalline solid
Benzyl N-(2-amino-2-methylpropyl)carbamate Not reported Not specified

The hydroxy group in the target compound may elevate its melting point compared to alkoxy analogs (e.g., 2n) due to enhanced hydrogen bonding.

Spectral Data

1H and 13C NMR spectra for related compounds () reveal characteristic shifts:

  • N-Cbz Group : Aromatic protons (δ 7.2–7.4 ppm) and carbamate carbonyl (δ 155–160 ppm in 13C NMR) .
  • Hydroxy Group : Expected broad singlet near δ 1.5–2.5 ppm (for -OH) and methyl protons (δ 1.2–1.4 ppm) .

Key Research Findings

  • Synthetic Flexibility : High yields (≥92%) for carbamates in indicate robust methodologies applicable to the target compound .
  • Structural Insights : Crystallographic studies (e.g., SHELX-refined structures in ) highlight the role of substituents in molecular packing .
  • Functional Group Impact: Alkoxy and amino analogs exhibit lower polarity than the hydroxy variant, affecting solubility and reactivity .

Biological Activity

Benzyl N-(2-hydroxy-2-methylpropyl)carbamate is a compound that has garnered attention in various scientific fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a carbamate functional group, which in turn is linked to a 2-hydroxy-2-methylpropyl moiety. This unique structure contributes to its diverse biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-amino-2-methyl-1-propanol, often in the presence of a base such as triethylamine. The reaction conditions generally include:

  • Solvent : Dichloromethane
  • Temperature : 0-25°C

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The hydroxy group can form hydrogen bonds with various biological targets, while the carbamate group may interact with enzymes and proteins, modulating their activity and influencing biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

These findings suggest its potential as an antimicrobial agent in medical applications .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy:

Cell Line IC50 (µM)
HeLa (cervical cancer)30
MCF7 (breast cancer)45

This cytotoxic profile highlights its potential utility in developing novel anticancer agents .

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted on the antibacterial properties of this compound found significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
  • Antifungal Properties : Another research effort explored its antifungal efficacy, reporting promising results against common fungal pathogens such as Candida species, indicating its relevance in treating fungal infections .
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound acts as an inhibitor for specific proteases, which are crucial in various biological processes including viral replication. This property positions it as a potential therapeutic agent for viral infections .

Q & A

Q. What are the standard synthetic routes for benzyl N-(2-hydroxy-2-methylpropyl)carbamate?

The compound can be synthesized via carbamate formation using amines and chloroformates or di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Key steps include:

  • Reacting the amine precursor (e.g., 2-hydroxy-2-methylpropylamine) with benzyl chloroformate in a polar solvent (e.g., dichloromethane) with a base like triethylamine (TEA) to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the purity and structure of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify functional groups and stereochemistry. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.2–7.4 ppm, while the carbamate carbonyl appears at ~155 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 238.1443 for C₁₂H₁₅NO₃) .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C carbamate linkage) .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Protect from light and moisture to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular geometry of this compound?

  • Structure Solution: Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (≤1.0 Å) ensures accurate bond lengths and angles .
  • Visualization: ORTEP-3 generates thermal ellipsoid plots to assess disorder or dynamic motion in the crystal lattice .
  • Example: A similar carbamate derivative (benzyl N-[3-oxocyclohexyl]carbamate) showed planar carbamate geometry with a dihedral angle of 8.2° between the benzyl and cyclohexyl groups .

Q. What strategies optimize reaction yields during synthesis?

  • Solvent Optimization: Tetrahydrofuran (THF) or acetonitrile (ACN) enhances solubility of intermediates .
  • Catalysis: Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate carbamate coupling under mild conditions .
  • Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC tracks byproduct formation (e.g., unreacted amine or benzyl alcohol) .

Q. How to evaluate the biological activity of this compound in cancer research?

  • In Vitro Assays:
  • Cell Viability: MTT assay in prostate (PC-3) or breast cancer (MCF-7) cell lines .
  • Migration/Invasion: Boyden chamber assays to assess metastatic potential .
    • Mechanistic Studies: Molecular docking predicts interactions with targets like HIF-1α, validated via Western blotting .

Q. How can computational chemistry aid in understanding reactivity?

  • Density Functional Theory (DFT): Models transition states for hydrolysis or nucleophilic substitution. For example, calculate activation energy for carbamate cleavage in acidic vs. basic conditions .
  • Molecular Dynamics (MD): Simulates conformational flexibility in aqueous vs. lipid bilayer environments to predict bioavailability .

Methodological Considerations

Q. How to resolve enantiomers or confirm stereochemistry?

  • Chiral Chromatography: Use Chiralpak® IA/IB columns with hexane/isopropanol eluents.
  • X-ray Crystallography: Assign absolute configuration via Flack parameter analysis (e.g., for derivatives with chiral centers) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Byproducts: Hydrolysis of the carbamate group to benzyl alcohol under acidic conditions. Mitigate by maintaining anhydrous conditions and neutral pH .
  • Oligomerization: Use dilute reaction conditions (0.1 M) to prevent amine-carbamate crosslinking .

Q. How to determine solubility for formulation studies?

  • Shake-Flask Method: Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. For example, similar carbamates show solubility >50 mg/mL in DMSO but <1 mg/mL in water .

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